4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol
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Overview
Description
The compound “4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol” is a chemical with the CAS Number: 743452-11-1 . It has a molecular weight of 312.33 . The IUPAC name for this compound is 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O4/c1-23-17-8-11(6-7-16(17)20)14(10-19(21)22)13-9-18-15-5-3-2-4-12(13)15/h2-9,14,18,20H,10H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They can interact with cancer cells and inhibit their growth, making them a valuable tool in cancer research .
Antimicrobial Activity
Indole derivatives, including “4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol”, have been found to possess antimicrobial activity . They can inhibit the growth of various types of microbes, making them useful in the development of new antimicrobial drugs .
Antitubercular Properties
Indole derivatives have been found to possess antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels, making them a valuable tool in diabetes research .
Antimalarial Properties
Indole derivatives have been found to possess antimalarial properties . They can inhibit the growth of Plasmodium parasites, the parasites that cause malaria .
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . They can inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine in the body .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context in which the alterations occur.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17-8-11(6-7-16(17)20)14(10-19(21)22)13-9-18-15-5-3-2-4-12(13)15/h2-9,14,18,20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUWKKNOXIRINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol |
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